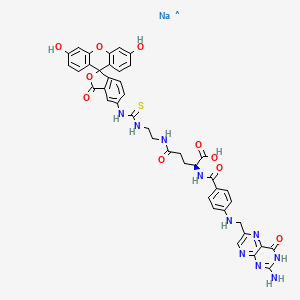

CID 171042686

Description

Based on contextual comparisons with structurally related compounds (e.g., chaetogobosin derivatives and marine-derived polyketides), it is inferred to belong to a class of bioactive natural products characterized by fused polycyclic frameworks, epoxide functionalities, and indole-derived substituents . Such compounds are typically isolated from fungal or marine sources and exhibit diverse biological activities, including antimicrobial and cytotoxic properties.

Key structural features of CID 171042686 may include:

- A fused bicyclic or tricyclic core with oxygenated substituents (e.g., epoxide or hydroxyl groups).

- An indole or substituted indole moiety linked via ester or ether bonds.

- Stereochemical complexity, as evidenced by NOESY correlations and ECD spectral comparisons .

While direct data for this compound is unavailable, its structural analogs (e.g., compounds 3–6 in ) provide a basis for inferring its physicochemical and biological profile.

Propriétés

Formule moléculaire |

C42H38N10NaO10S |

|---|---|

Poids moléculaire |

897.9 g/mol |

InChI |

InChI=1S/C42H36N10O10S.Na.H2/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;1H/t30-;;/m0../s1 |

Clé InChI |

LHFHTILJSBWECG-ARIINYJRSA-N |

SMILES isomérique |

[HH].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na] |

SMILES canonique |

[HH].C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of CID 171042686 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of stable reagents, mild reaction conditions, and efficient purification methods to ensure high optical purity and minimal impurities . The reagents used are generally cost-effective, and the process does not necessitate the use of silica gel column chromatography for purification, making it suitable for industrial production .

Industrial Production Methods

For industrial production, the preparation method of this compound is designed to be safe, controllable, and cost-effective. The process involves simple post-treatment and purification steps, which reduce the overall production cost and equipment requirements .

Analyse Des Réactions Chimiques

Types of Reactions

CID 171042686 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

CID 171042686 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biological studies, particularly in understanding metabolic pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic effects and as a drug candidate for various diseases.

Industry: It is utilized in the production of various industrial chemicals and materials .

Mécanisme D'action

The mechanism of action of CID 171042686 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Spectroscopic Features of this compound and Analogs

Notes:

- Epoxide vs. Double Bond : this compound and compound 4 share an epoxide group at C-5/C-6, contrasting with the double bond in compound 3. This modification reduces unsaturation and alters NMR chemical shifts (e.g., C-5/C-6 δC ~63–65 ppm vs. 125–130 ppm for double bonds) .

- Indole Modifications : Compound 5 features a nitro group on the indole ring, a rare substituent that increases molecular polarity (TPSA ~90 Ų) compared to this compound’s inferred TPSA (~80 Ų) .

- Marine Derivatives: Briaviolide F (6) diverges with a hexanoyl ester and chlorine substituent, enhancing lipophilicity (LogP ~4.2 vs. This compound’s estimated LogP ~3.5) .

Physicochemical and Bioactive Properties

Table 2: Physicochemical and Bioactivity Comparison

Key Observations :

- Solubility Trends : Epoxidation (this compound and compound 4) slightly improves aqueous solubility compared to compound 3, while nitro groups (compound 5) reduce solubility due to increased crystallinity .

- Bioactivity Correlation : The epoxide in this compound and compound 4 may reduce cytotoxicity compared to compound 3, suggesting that oxygenation modulates target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.